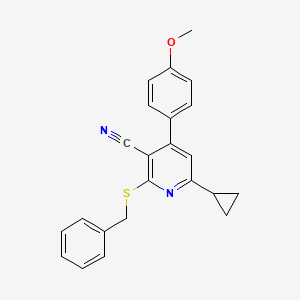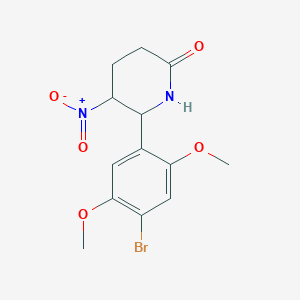
2-(4-chlorophenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione
Overview
Description
The compound “2-(4-chlorophenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione” is a complex organic molecule. It contains a triazolidine ring, which is a type of heterocyclic compound. This ring is substituted with a 4-chlorophenyl group, an ethyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolidine ring and the various substituents would significantly influence its structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazolidine ring and the various substituents. The chlorophenyl and phenyl groups are likely to be involved in π-π interactions, while the ethyl group may participate in hydrophobic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature of its functional groups and their arrangement within the molecule .Scientific Research Applications
Antimicrobial Activity
The synthesis of 2-(4-chlorophenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione has led to investigations into its antimicrobial potential. Researchers have evaluated its efficacy against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The compound’s inhibitory effects on microbial growth make it a promising candidate for combating drug-resistant pathogens .
Anticancer Properties
Cancer remains a global health challenge, necessitating novel therapeutic approaches. This compound has been tested for its anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, derivatives of this triazolidine exhibit significant cytotoxic effects, making them potential candidates for cancer treatment .
α-Glucosidase Inhibition
Another intriguing application involves the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. Specifically, derivatives of this compound—such as 2-(4-bromophenyl)-quinazolin-4(3H)-one —have demonstrated inhibitory activity against α-glucosidase. These findings suggest potential applications in managing conditions related to glucose metabolism .
Drug Design and Molecular Docking
Molecular docking studies have explored the binding interactions between this compound and specific receptors. By employing computational tools, researchers have identified binding pockets within protein structures (e.g., PDB IDs 1JIJ, 4WMZ, and 3ERT). Derivatives showing favorable docking scores may serve as lead compounds for rational drug design .
Thiazole Nucleus as a Medicinal Scaffold
The thiazole nucleus, a key structural feature in this compound, has a rich history of medicinal applications. It has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Understanding the mechanisms underlying these effects can guide further drug development .
Chemical Synthesis and Characterization
Beyond its biological applications, researchers have meticulously characterized the synthesized derivatives. Physicochemical properties, spectroanalytical data (NMR, IR, and elemental analysis), and molecular modeling studies have confirmed the structures of these compounds. Such fundamental research is essential for advancing our understanding of their behavior .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3S/c1-2-16(12-6-4-3-5-7-12)18-15(21)20(19-16)14-10-8-13(17)9-11-14/h3-11,19H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWGGIFSXVEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3958114.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B3958155.png)
![8-methoxy-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3958163.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3958166.png)



![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3958184.png)

![3-[3-(4-methoxyphenyl)acryloyl]-2-methyl-4(1H)-quinolinone](/img/structure/B3958211.png)
![3-chloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3958216.png)
![2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B3958228.png)
![6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B3958230.png)